

# spectroscopic data (NMR, IR, MS) of (Bromomethyl)trimethylsilane

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Compound of Interest		
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An In-depth Technical Guide to the Spectroscopic Data of (Bromomethyl)trimethylsilane

This guide provides a comprehensive overview of the spectroscopic data for (Bromomethyl)trimethylsilane (CAS No. 18243-41-9), a versatile reagent in organic synthesis.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Spectroscopic Data Summary**

The structural formula of **(Bromomethyl)trimethylsilane** is (CH<sub>3</sub>)<sub>3</sub>SiCH<sub>2</sub>Br.[4] The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

#### Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.15	Singlet	Si-(CH <sub>3</sub> ) <sub>3</sub>
~2.45	Singlet	Br-CH <sub>2</sub> -Si



Solvent: CDCl<sub>3</sub>[5]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ -2.0	Si-(CH <sub>3</sub> ) <sub>3</sub>
~ 15.0	Br-CH <sub>2</sub> -Si

Solvent: CDCl<sub>3</sub>[6]

#### Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2958	Strong	C-H stretch (asymmetric in CH <sub>3</sub> )
2900	Medium	C-H stretch (symmetric in CH₃)
1412	Medium	CH₃ bend (asymmetric)
1252	Strong	Si-CH <sub>3</sub> symmetric bend (umbrella mode)
840	Very Strong	Si-C stretch and CH₃ rock
695	Strong	C-Br stretch

Sample Phase: Liquid Film[1]

### Mass Spectrometry (MS) Data

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
151/153	~5	[M-CH₃]+ (isotopic pair for Br)
87/89	~10	[CH <sub>2</sub> Br] <sup>+</sup> (isotopic pair for Br)
73	100	[(CH3)3Si]+ (Base Peak)
45	~20	[CH₃SiH₂] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy Protocol (<sup>1</sup>H and <sup>13</sup>C)

Nuclear Magnetic Resonance (NMR) spectra are acquired to determine the carbon-hydrogen framework of the molecule. For organosilicon compounds like **(Bromomethyl)trimethylsilane**, specific acquisition parameters are optimized.[7][8]

- Sample Preparation: A sample of approximately 5-10 mg of (Bromomethyl)trimethylsilane is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard, although the signal from the compound itself can often be used for referencing. The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the frequencies of <sup>1</sup>H and <sup>13</sup>C. The sample is equilibrated in the magnet for 10-15 minutes to ensure thermal stability.[9] The temperature is typically set to 298 K.
- ¹H NMR Acquisition:
  - A standard single-pulse experiment is used.
  - The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).



- A 90° pulse is calibrated, and a sufficient relaxation delay (e.g., 5 seconds) is used to ensure quantitative integration.
- Typically, 8 to 16 scans are acquired for a high signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
  - The spectral width is set to cover the range of carbon chemical shifts (e.g., -10 to 220 ppm).
  - Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
  - Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal of carbons attached to protons and to determine the number of attached protons.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

#### Infrared (IR) Spectroscopy Protocol

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

- Sample Preparation (Neat Liquid Film): As **(Bromomethyl)trimethylsilane** is a liquid at room temperature, the simplest method is to prepare a thin film.[10][11]
  - Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[12][13]
  - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[10][12]



- Mount the plates in the spectrometer's sample holder.
- Alternative Method (ATR): Attenuated Total Reflectance (ATR) is a modern, convenient
  alternative that requires minimal sample preparation.[14] A single drop of the liquid is placed
  directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition:
  - A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded to subtract atmospheric CO<sub>2</sub> and H<sub>2</sub>O absorptions.
  - The sample is placed in the beam path, and the spectrum is acquired.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

#### Mass Spectrometry (MS) Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a volatile compound like (Bromomethyl)trimethylsilane, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[15][16]

- Sample Preparation: A dilute solution of **(Bromomethyl)trimethylsilane** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS System Configuration:
  - Injector: The injector port temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).[17]
  - GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
  - Oven Program: The oven temperature program starts at a low temperature (e.g., 50 °C)
     and is ramped up (e.g., at 10 °C/min) to a higher temperature (e.g., 250 °C) to ensure



separation from any impurities.[17]

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[17]
- Mass Spectrometer Settings:
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used.[17]
  - Mass Analyzer: A quadrupole analyzer scans a mass range appropriate for the compound (e.g., m/z 40-200).
  - Detector: An electron multiplier detector is used.
- Data Acquisition and Analysis:
  - A small volume (e.g., 1 μL) of the prepared solution is injected into the GC.
  - As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.
  - The resulting mass spectrum is recorded. The fragmentation pattern is analyzed and can be compared to spectral libraries like NIST for confirmation.[17]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques provide complementary information to elucidate the structure of (Bromomethyl)trimethylsilane.



#### NMR Spectroscopy IR Spectroscopy Mass Spectrometry 1H NMR 13C NMR FT-IR GC-MS (EI) Proton Environments Carbon Environments Vibrational Modes Fragmentation Pattern (δ ~0.15, 2.45 ppm) (m/z 151/153, 73) $(\delta \sim -2.0, 15.0 \text{ ppm})$ (Si-CH3, C-Br) Carbon-Hydrogen Molecular Weight & **Functional Groups** Framework Fragmentation (Bromomethyl)trimethylsilane

#### Spectroscopic Analysis of (Bromomethyl)trimethylsilane

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Caption: Workflow of Spectroscopic Structure Elucidation.

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